molecular formula C22H14F3N3OS2 B11077154 6-methyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)pyridine-3-carbonitrile

6-methyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)pyridine-3-carbonitrile

Cat. No.: B11077154
M. Wt: 457.5 g/mol
InChI Key: ASOLITKLIJSZQV-UHFFFAOYSA-N
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Description

6-methyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl group, a phenothiazine moiety, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.

    Substitution: The trifluoromethyl group and phenothiazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

6-methyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: The compound’s properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group and phenothiazine moiety are known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile: This compound shares a similar pyridine ring structure but lacks the phenothiazine moiety.

    2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives: These compounds have a similar trifluoromethyl group and pyridine ring but differ in their overall structure and functional groups.

Uniqueness

The uniqueness of 6-methyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)pyridine-3-carbonitrile lies in its combination of a trifluoromethyl group, phenothiazine moiety, and carbonitrile group

Properties

Molecular Formula

C22H14F3N3OS2

Molecular Weight

457.5 g/mol

IUPAC Name

6-methyl-2-[2-oxo-2-[2-(trifluoromethyl)phenothiazin-10-yl]ethyl]sulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C22H14F3N3OS2/c1-13-6-7-14(11-26)21(27-13)30-12-20(29)28-16-4-2-3-5-18(16)31-19-9-8-15(10-17(19)28)22(23,24)25/h2-10H,12H2,1H3

InChI Key

ASOLITKLIJSZQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C#N)SCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F

Origin of Product

United States

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